[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-5-ethyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is a complex organic compound that features a bicyclic structure with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic core, 1-azabicyclo[2.2.2]octane, through a series of cyclization reactions. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .
Scientific Research Applications
Chemistry
In chemistry, [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bicyclic structure can bind to various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.2]octane: A simpler bicyclic compound used in various chemical reactions.
Quinuclidine: Another bicyclic amine with similar reactivity.
Cinchona Alkaloids: Compounds with a quinoline moiety, used in asymmetric synthesis.
Uniqueness
[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is unique due to its combination of a bicyclic structure and a quinoline moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H27N3O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C20H27N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3/t13?,14?,19-,20?/m0/s1 |
InChI Key |
HGVZOZLENNRYCV-MOZZUYQBSA-N |
Isomeric SMILES |
CCC1CN2CCC1C[C@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)N |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.